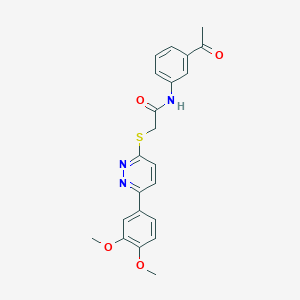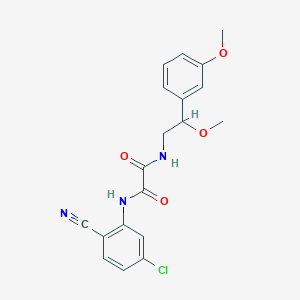![molecular formula C12H14O2S B2526129 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1488004-02-9](/img/structure/B2526129.png)
2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C12H14O2S and its molecular weight is 222.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhanced Solar Cell Performance
A study by Driscoll et al. (2010) introduced a spiro-linked molecule, similar in structure to 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid, as a secondary absorber in solid-state excitonic solar cells. The incorporation of this molecule, when blended with a hole-transporting material, resulted in an extended spectral response, leading to a notable increase in the short-circuit current and power conversion efficiency of the solar cells. The enhancement is attributed to both exciton energy transfer and nanoscale charge generation, demonstrating the molecule's potential in improving photovoltaic device performance (Driscoll et al., 2010).
Molecular Electronics and Switching Devices
Research by Tour et al. (1991) discussed the synthesis of orthogonally fused conjugated organic compounds, aiming to serve as molecular switching devices. The study involved adding thiophene trimers to spiro-fused cores to create target molecules with potential applications in molecular electronics. This approach underscores the utility of spiro-fused thiophene-based monomers in designing compounds for advanced electronic applications (Tour et al., 1991).
Synthetic Organic Chemistry
The work of Yang et al. (2015) highlighted the unique reactivity of α-amino acids in multicomponent reactions, leading to the formation of spiro compounds such as spiro[indoline-3,7′-pyrrolo[1,2-a]azepines]. This study not only demonstrates the synthetic versatility of spiro compounds but also adds to the toolbox of organic chemists for constructing complex and biologically relevant structures (Yang et al., 2015).
Optically Active Materials
Tang et al. (1999) reported the synthesis of optically active polymers from (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, demonstrating the potential of spiro compounds in creating materials with unique optical properties. These polymers exhibit large positive Cotton effects, suggesting their applicability in optoelectronics and chiral materials science (Tang et al., 1999).
Antitubercular Agents
Kumar et al. (2009) explored the antitubercular activity of novel spiro-cyclohexanones, synthesized through 1,3-dipolar cycloaddition reactions. The study identified compounds with significant in vitro activity against Mycobacterium tuberculosis, illustrating the therapeutic potential of spiro compounds in addressing tuberculosis (Kumar et al., 2009).
Properties
IUPAC Name |
2-thiophen-2-ylspiro[3.3]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c13-10(14)12(9-3-1-6-15-9)7-11(8-12)4-2-5-11/h1,3,6H,2,4-5,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBRYTHOJIIEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Amino-2-oxo-1-phenyl-5-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2526048.png)
![(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2526049.png)


![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2526054.png)
![1-Amino-3-(4-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B2526055.png)
![2-[1-(2-Phenylhydrazinylidene)ethyl]pyridine](/img/structure/B2526056.png)
![tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B2526059.png)
![(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2526062.png)


![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2526066.png)
![4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2526067.png)
![1-(2-Methoxypyridin-4-yl)-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B2526068.png)
